

[Asu1,6]-Oxytocin versus other oxytocin analogs in clinical trials

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Compound of Interest

Compound Name: [Asu1,6]-Oxytocin

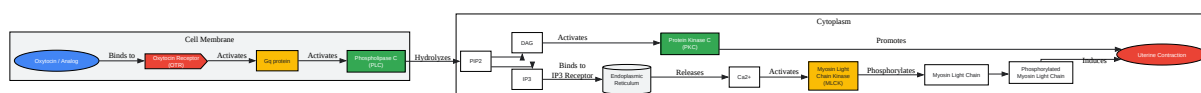
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A comprehensive comparison of oxytocin analogs in clinical trials, with a focus on **[Asu1,6]-Oxytocin** derivatives, reveals a landscape of molecules designed for improved therapeutic profiles over native oxytocin. These analogs are primarily developed to offer enhanced stability, longer duration of action, and greater receptor selectivity, leading to better clinical outcomes in obstetric applications such as the prevention of postpartum hemorrhage (PPH) and the management of preterm labor. This guide provides an objective comparison of key oxytocin analogs that have been evaluated in clinical trials, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Oxytocin Receptor Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The activation of the OTR initiates a signaling cascade that is crucial for its physiological effects, such as uterine contractions and milk ejection.



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Caption: Oxytocin Receptor Signaling Pathway for Uterine Contraction.

Oxytocin Agonists: Enhancing Uterine Tone

Oxytocin agonists are analogs designed to mimic the action of endogenous oxytocin, primarily used for the induction of labor and prevention of PPH. The modifications in these analogs aim to improve their pharmacokinetic profile, leading to a more sustained therapeutic effect from a single administration.

Carbetocin

Carbetocin is a long-acting oxytocin analog with a modification that provides a longer half-life than native oxytocin.^[1] It is widely studied for the prevention of PPH, particularly after cesarean delivery.

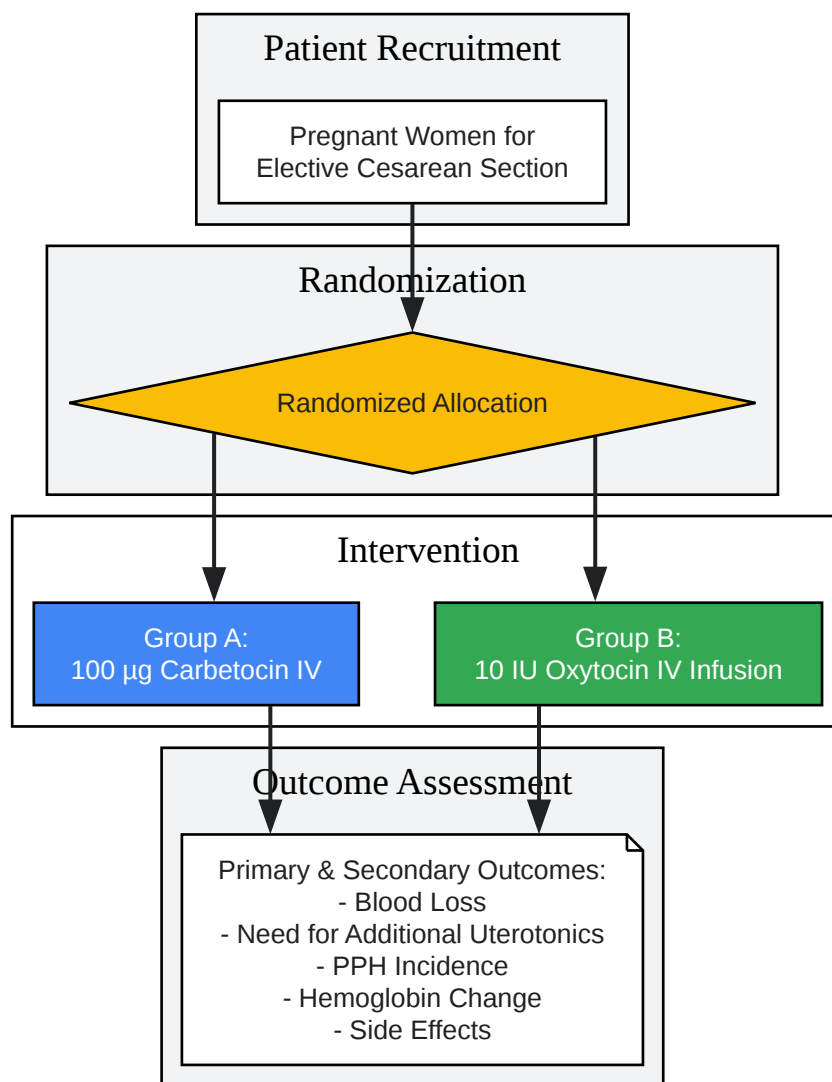
Clinical trials have demonstrated that carbetocin is at least as effective as, and in some cases superior to, oxytocin for preventing PPH.

Outcome Measure	Carbetocin	Oxytocin	Significance	Reference
Need for Additional Uterotonics	Lower incidence	Higher incidence	$p < 0.001$	[2]
Mean Estimated Blood Loss (ml)	424.75 ± 182.59	679.5 ± 200.25	$p < 0.001$	[3]
Incidence of PPH (Blood Loss ≥ 500 ml) - Vaginal Delivery	No significant difference	No significant difference	$p = 0.11$	[4]
Need for Blood Transfusion	Odds Ratio: 0.57	-	$p = 0.04$	[2]
Hemoglobin Drop (g/dL)	Mean Difference: -0.08	-	$p < 0.001$	[2]

A randomized controlled trial was conducted to compare the efficacy and safety of carbetocin versus oxytocin in preventing PPH in women undergoing cesarean section.

- Study Design: A double-blind, randomized controlled trial.[5]
- Participants: Pregnant women scheduled for elective cesarean section.[6]
- Intervention:
 - Group A: Received a single intravenous injection of 100 µg of carbetocin.[5]
 - Group B: Received an intravenous infusion of 10 IU of oxytocin.[5]
- Primary Outcome Measures:
 - Estimated blood loss.[3]
 - The need for additional uterotonic agents.[2]

- Incidence of PPH.[5]
- Secondary Outcome Measures:
 - Changes in hemoglobin and hematocrit levels.[3]
 - Maternal side effects (e.g., nausea, vomiting, headache).[4]



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Caption: Workflow for a Randomized Controlled Trial Comparing Carbetocin and Oxytocin.

Merotocin

Merotocin is a selective oxytocin receptor agonist that was in development for lactation support in mothers who delivered prematurely.[7][8] It was designed to have a short half-life and high selectivity for the oxytocin receptor to minimize off-target effects.[9] A first-in-human study showed that intranasal administration of merotocin was well-tolerated.[7] However, a subsequent clinical trial was terminated due to slow recruitment.[10]

Oxytocin Antagonists: Tocolysis in Preterm Labor

Oxytocin antagonists are used to inhibit uterine contractions in cases of threatened preterm labor. These agents competitively block the oxytocin receptor, thereby preventing the downstream signaling that leads to myometrial contraction.

Atosiban

Atosiban is a synthetic peptide that acts as a competitive antagonist of the oxytocin receptor.[11] It is one of the most studied tocolytic agents and is approved for use in many countries.

Clinical trials have compared atosiban to placebo and other tocolytic agents, such as beta-agonists.

Outcome Measure	Atosiban	Placebo/Beta-Agonists	Significance	Reference
Delay of Delivery for 48 hours	88.1%	88.9% (vs. Beta-agonists)	p = 0.99	[12]
Delay of Delivery for 7 days	79.7%	77.6% (vs. Beta-agonists)	p = 0.28	[12]
Patients undelivered at 48 hours (without rescue tocolysis)	Significantly higher	Lower	p ≤ 0.008	[13]
Maternal Cardiovascular Side Effects	8.3%	81.2% (vs. Beta-agonists)	p < 0.001	[12]
Gestation Prolongation > 48 hours	89%	-	-	[14][15]
Gestation Prolongation > 7 days	77%	-	-	[14][15]

A prospective multicenter study was designed to evaluate the efficacy and safety of atosiban in women with preterm labor.[14][15]

- Study Design: Prospective, multicenter, open-label study.[14]
- Participants: Pregnant women with symptoms of preterm labor.[14]
- Intervention: Intravenous infusion of atosiban for up to 48 hours.[14]
- Primary Outcome Measures:
 - Proportion of women remaining undelivered at 48 and 72 hours.[14]
- Secondary Outcome Measures:

- Mean duration of gestation prolongation.[14]
- Neonatal outcomes (e.g., birth weight, APGAR score).[14]
- Maternal and fetal adverse events.[14]

Barusiban

Barusiban is another oxytocin antagonist that has been investigated for the treatment of preterm labor. Preclinical studies in nonhuman primates suggested it has a higher potency and longer duration of action compared to atosiban.[16][17][18] However, a randomized, double-blind, placebo-controlled clinical trial in women with threatened preterm labor at a late gestational age found that an intravenous bolus of barusiban was no more effective than placebo in stopping uterine contractions or delaying delivery.[19]

Retosiban

Retosiban is a non-peptide, orally bioavailable oxytocin receptor antagonist.[20] Its high selectivity for the oxytocin receptor over vasopressin receptors was a promising feature.[20] However, phase II clinical trials showed no clear benefit of retosiban over placebo in the management of preterm labor.[21][22] A subsequent phase III trial was terminated early due to financial issues with the manufacturer, leaving the clinical efficacy of retosiban not fully determined.[21]

Other Investigated Oxytocin Analogs

Several other oxytocin analogs have been developed and investigated, primarily in preclinical or early-phase clinical studies, for various indications.

- L-368,899: A non-peptide oxytocin antagonist that has been used as a research tool to study the role of oxytocin in social behaviors.[23][24][25][26] It failed in clinical development for the treatment of premature labor.[27]
- TC-OT-39: A non-peptide partial agonist of the oxytocin receptor.[28] Preclinical studies have investigated its potential effects, but it has not progressed to major clinical trials for obstetric indications.[29][30]

Conclusion

The clinical landscape of oxytocin analogs is dominated by agonists like carbetocin for the prevention of postpartum hemorrhage and antagonists like atosiban for the management of preterm labor. Carbetocin has demonstrated significant advantages over oxytocin in several key outcomes for PPH after cesarean section, primarily due to its longer duration of action. Atosiban provides a tocolytic option with a more favorable side-effect profile compared to beta-agonists, although its efficacy in delaying delivery is comparable. Other analogs such as barusiban and retosiban have not shown clear clinical benefits in later-stage trials, and the development of some has been discontinued. The ongoing research into novel oxytocin analogs continues to aim for improved receptor selectivity, better pharmacokinetic profiles, and enhanced clinical efficacy and safety.

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